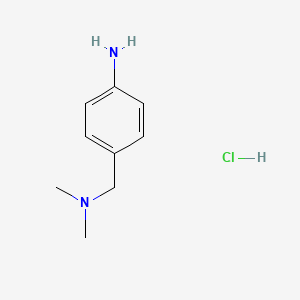

4-((Dimethylamino)methyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(dimethylamino)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJEGJVCUJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((Dimethylamino)methyl)aniline Hydrochloride

Introduction

4-((Dimethylamino)methyl)aniline is a valuable bifunctional molecule featuring a primary aromatic amine and a tertiary benzylic amine. This unique structural arrangement makes it an important intermediate and building block in medicinal chemistry and materials science.[1][2] Its hydrochloride salt form enhances stability and simplifies handling and purification, making it the preferred state for storage and subsequent reactions. This guide provides a comprehensive overview of a reliable synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind key procedural choices, tailored for researchers in drug development and organic synthesis.

Strategic Approaches to Synthesis

Several synthetic pathways can be envisioned for the preparation of 4-((dimethylamino)methyl)aniline. A critical analysis of the principal routes reveals the strategic advantages of the chosen method.

-

Reductive Amination of 4-Aminobenzaldehyde (Chosen Route): This is a highly efficient and direct method. It involves the reaction of 4-aminobenzaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This approach is characterized by high selectivity, mild reaction conditions, and broad functional group tolerance.

-

Catalytic Hydrogenation of a Nitro Precursor: An alternative route involves the synthesis of 4-nitro-N,N-dimethylbenzylamine followed by the reduction of the nitro group to the primary aniline. A patented method describes the reduction of a nitrobenzene derivative using Raney Nickel and hydrogen gas.[1] While effective, this multi-step process can involve hazardous nitrating agents and high-pressure hydrogenation, making it less ideal for standard laboratory-scale synthesis.

-

Eschweiler-Clarke Reaction: This classic reaction could theoretically be used to methylate 4-aminobenzylamine. However, this method uses a large excess of formaldehyde and formic acid at elevated temperatures. A significant challenge would be achieving selective methylation of the benzylic amine without competing N-methylation of the more nucleophilic aromatic amine.

Considering these options, the reductive amination of 4-aminobenzaldehyde stands out as the most robust and versatile strategy for both laboratory and potential scale-up applications.

Core Synthesis: Reductive Amination of 4-Aminobenzaldehyde

This section details a field-proven protocol for the synthesis of 4-((dimethylamino)methyl)aniline, culminating in its isolation as the stable hydrochloride salt.

Reaction Principle & Scheme

The core of this synthesis is a one-pot reductive amination. 4-Aminobenzaldehyde reacts with dimethylamine (often sourced from dimethylamine hydrochloride for ease of handling) to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product. The primary aromatic amine of the starting material remains unreactive under these conditions.

Caption: Overall synthetic scheme for 4-((dimethylamino)methyl)aniline hydrochloride.

Experimental Protocol

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[3][4]

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| 4-Aminobenzaldehyde | 121.14 | 10.0 | 1.0 | 1.21 g |

| Dimethylamine hydrochloride | 81.54 | 12.0 | 1.2 | 0.98 g |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.2 | 1.67 mL (1.21 g) |

| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | - | - | 50 mL |

| Saturated aq. NaHCO₃ solution | - | - | - | 50 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 100 mL for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g |

| Hydrochloric Acid (in Et₂O or Dioxane) | 36.46 | ~11.0 | ~1.1 | As required |

| Diethyl Ether (Et₂O), anhydrous | 74.12 | - | - | For precipitation |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminobenzaldehyde (1.21 g, 10.0 mmol), dimethylamine hydrochloride (0.98 g, 12.0 mmol), and anhydrous 1,2-dichloroethane (50 mL).

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the suspension. The triethylamine serves to neutralize the hydrochloride salt, liberating the free dimethylamine in situ. Stir the mixture at room temperature for 20 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-((dimethylamino)methyl)aniline as an oil or semi-solid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether or ethyl acetate (~20-30 mL). While stirring, add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise until the solution is acidic and a precipitate forms.

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity & Logic: The Causality Behind Choices

A robust protocol is defined by the deliberate choices made at each step. Here, we dissect the critical parameters of the synthesis.

The Choice of Reducing Agent: A Matter of Selectivity

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.

-

Strong Reductants (e.g., NaBH₄): Sodium borohydride is capable of reducing both aldehydes and iminium ions. If added at the beginning of the reaction, it would prematurely reduce the 4-aminobenzaldehyde to the corresponding alcohol, leading to low yields of the desired amine. A stepwise procedure is possible but less efficient.[3]

-

Selective Reductants (e.g., NaBH(OAc)₃): Sodium triacetoxyborohydride is a milder reducing agent.[3] The electron-withdrawing acetate groups attenuate the hydridic character of the B-H bonds, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion intermediate. This selectivity allows for a convenient one-pot procedure with high yields.[3] It is also preferred over sodium cyanoborohydride (NaBH₃CN) as it avoids the use of toxic cyanide reagents.

The Role of pH and Amine Source

The formation of the iminium ion is a pH-dependent equilibrium. While mildly acidic conditions can catalyze imine formation, strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive.

-

Using Dimethylamine Hydrochloride: Gaseous dimethylamine is difficult to handle. Using its stable, solid hydrochloride salt is more practical.

-

The Function of Triethylamine (TEA): Triethylamine is a non-nucleophilic organic base added to neutralize the dimethylamine hydrochloride, generating the free dimethylamine in situ. This avoids the need to handle the volatile free base directly and maintains a suitable pH for the reaction to proceed.

Purification via Salt Formation

Tertiary amines are often oils or low-melting solids that can be challenging to purify by crystallization. Converting the final product to its hydrochloride salt offers several advantages:

-

Crystallization: The ionic salt typically has a well-defined crystal lattice and is a solid, making it amenable to purification by crystallization or precipitation.

-

Stability: Amine salts are generally more stable and less prone to air oxidation than the corresponding free bases.

-

Handling: The solid, non-volatile nature of the salt simplifies handling, weighing, and storage.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~6.6-7.2 ppm region), a singlet for the benzylic methylene (-CH₂-) protons (~3.4-3.6 ppm), and a singlet for the two equivalent methyl groups (-N(CH₃)₂) at ~2.2-2.4 ppm. The primary amine (-NH₂) protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon (~64 ppm), and the methyl carbons (~45 ppm).

-

Mass Spectrometry (MS): ESI-MS would show the molecular ion for the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹) and C-N stretches.

Safety Considerations

-

Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled in a well-ventilated fume hood. They are suspected carcinogens.

-

Reagents: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Triethylamine has a strong, unpleasant odor and is corrosive.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

- CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Myers, A. G. Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Synthetic Organic Chemistry. [Link]

-

Synthesis route of the studied compounds. ResearchGate. [Link]

-

Synthesis and characterization of some new aromatic diamine monomers. ResearchGate. [Link]

-

4,4'-METHYLENEDIANILINE, P-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. [Link]

Sources

- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

4-((Dimethylamino)methyl)aniline Hydrochloride: A Comprehensive Technical Guide

An In-depth Examination of its Physicochemical Properties, Synthesis, Analysis, and Applications for Researchers and Drug Development Professionals.

Introduction

4-((Dimethylamino)methyl)aniline hydrochloride is an important organic compound frequently utilized as a chemical intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries.[1][2] Its structure, featuring a primary aniline amine, a tertiary benzylic amine, and the hydrochloride salt form, imparts specific reactivity and solubility characteristics that are crucial for its application in medicinal chemistry. Understanding the fundamental properties of this compound, starting with its molecular weight, is the first step in its effective use in a research and development setting. This guide provides a detailed technical overview of this compound, from its core physicochemical data to its synthesis, analytical validation, and safe handling.

Section 1: Core Physicochemical Properties

The identity and behavior of a chemical compound are defined by its physical and chemical properties. For this compound, these properties dictate its storage, handling, reactivity, and analytical characterization.

Molecular Formula and Weight

The precise molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

-

Chemical Formula (Free Base): C₉H₁₄N₂

-

Chemical Formula (Hydrochloride Salt): C₉H₁₅ClN₂

The molecular weight is calculated from the atomic weights of its constituent atoms:

-

Molecular Weight (Free Base): 150.22 g/mol

-

Molecular Weight (Hydrochloride Salt): 186.68 g/mol

This distinction is critical; researchers must know whether they are working with the free base or the salt form, as this affects not only the mass required for a reaction but also properties like solubility and stability.

Key Physicochemical Data

A summary of the essential properties of the parent aniline compound and related structures is presented below. These values provide a baseline for predicting the behavior of this compound.

| Property | Value / Description | Significance in a Lab Setting |

| CAS Number | 1216997-49-7 (for hydrochloride)[3] | Unique identifier for database searches and procurement. |

| Appearance | Typically a white to off-white or beige powder.[4] | A visual check for purity; significant deviation in color may indicate degradation or impurities. |

| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility, which is advantageous for biological assays and certain reaction conditions. |

| Melting Point | 241 - 245 °C (for p-Toluidine hydrochloride, a similar structure)[4] | A sharp melting point range is a key indicator of high purity. |

| pKa | Not readily available; estimated based on aniline (pKa ~4.6) and a tertiary amine. | Influences the compound's charge state at different pH values, which is critical for chromatography, extraction, and biological interactions. |

Section 2: Synthesis and Purification

As a specialized chemical intermediate, 4-((dimethylamino)methyl)aniline is not typically synthesized in a standard laboratory setting but is commercially available. However, understanding its synthesis provides insight into potential impurities. A common industrial approach involves the catalytic hydrogenation of a corresponding nitrobenzene derivative.[1]

General Synthesis Pathway

A plausible laboratory-scale synthesis could involve a reductive amination pathway starting from 4-aminobenzaldehyde. This method leverages common and well-understood organic reactions.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is the chosen method for purification because the target compound is a solid, and it allows for the efficient removal of soluble impurities and any unreacted starting materials. The choice of solvent system (e.g., ethanol/ether) is critical. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

-

Dissolution: Dissolve the crude this compound powder in a minimal amount of hot ethanol. This step is designed to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel to remove them. This prevents premature crystallization.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be completed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether. The cold ether washes away any remaining soluble impurities on the surface of the crystals without dissolving the product itself.

-

Drying: Dry the crystals under a vacuum to remove any residual solvent. The final product should be a fine, crystalline powder.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in any scientific protocol. A multi-technique approach ensures the highest degree of confidence.

Caption: Self-validating analytical workflow for compound characterization.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: The sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: In positive ion mode, the primary peak observed will correspond to the free base [M+H]⁺ at m/z 151.22. The presence of this ion provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule, confirming its precise structure and connectivity.

-

Methodology: A solution of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) is placed in a strong magnetic field.

-

Expected ¹H NMR Signals:

-

A singlet corresponding to the six protons of the two methyl groups (-N(CH₃)₂).

-

A singlet for the two benzylic protons (-CH₂-).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad signal for the amine protons (-NH₂ and -NH⁺), which may exchange with the solvent.

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.[5]

-

Methodology: The sample is dissolved and injected into a column. The components are separated based on their affinity for the stationary and mobile phases and detected, typically by UV absorbance.[5]

-

Expected Result: A pure sample will show a single major peak at a specific retention time. The area of this peak relative to the total area of all peaks gives the percent purity (e.g., >98%).

Section 4: Applications in Research and Drug Development

Aniline derivatives are foundational scaffolds in medicinal chemistry.[2] The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to increase solubility and interact with biological targets.[6]

-

Building Block: this compound serves as a versatile intermediate. The primary aniline group can be readily transformed into other functional groups (e.g., amides, sulfonamides, diazonium salts), allowing for the synthesis of a diverse library of compounds for screening.[2][4]

-

Precursor for Bioactive Molecules: Its structure is a component of molecules investigated for various therapeutic areas, including analgesics and anti-inflammatory drugs.[4] The specific combination of functional groups allows for tailored interactions with enzyme active sites or cellular receptors.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Identification: Aniline derivatives should be handled as toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause skin and serious eye irritation.[8] It is important to consult the specific Safety Data Sheet (SDS) before use.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust or vapors.[7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a valuable tool for chemical innovation, particularly in the pharmaceutical sciences. A thorough understanding of its properties, from its fundamental physicochemical data to its synthesis and analytical confirmation, is essential for its effective and safe utilization. This guide provides the foundational knowledge required by researchers and scientists to confidently incorporate this versatile building block into their development workflows.

References

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

-

ResearchGate. (n.d.). Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD). Retrieved from [Link]

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link] cGRmfGU4ZTcxYjI4Y2Y4Zjg5Y2U0YjA3ZGEzMjY4ZTY0YjM5M2EwZGY5YjQxZGE1N2QwY2YwY2E3Y2M2YjYxN2Y5ZTM

-

PubChem. (n.d.). 4-(hydroxylamino)-N,N-dimethylaniline. Retrieved from [Link]

-

YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]

-

EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

Sources

- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 4-[(DiMethylaMino)Methyl]aniline hydrochloride | 1216997-49-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic Data of 4-((dimethylamino)methyl)aniline Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-((dimethylamino)methyl)aniline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, emphasizing the rationale behind experimental choices and the interpretation of spectral data.

Introduction: The Significance of this compound

4-((dimethylamino)methyl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, making it particularly relevant for pharmaceutical and biological studies. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

The protonation of the amine functionalities in the hydrochloride salt significantly influences the electronic environment of the molecule, leading to distinct features in its spectroscopic signatures compared to its free base form. This guide will explore these differences and provide a detailed interpretation of the spectra.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound is key to understanding its spectroscopic characteristics. The molecule possesses a para-substituted benzene ring, a primary benzylic amine, and a tertiary dimethylamino group. In the hydrochloride salt, one or both of the nitrogen atoms can be protonated, with the more basic tertiary amine being the more likely site of protonation. This guide will primarily discuss the dihydrochloride form, as it is a common and stable salt of this diamine.

Caption: Structure of 4-((dimethylamino)methyl)aniline dihydrochloride.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of the IR spectrum of 4-((dimethylamino)methyl)aniline dihydrochloride is based on the principle that molecular vibrations absorb infrared radiation at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

The choice of ATR-FTIR is based on its simplicity, speed, and the minimal sample preparation required for solid samples.

Interpretation of the IR Spectrum

The IR spectrum of an aniline salt is expected to show characteristic bands for the ammonium groups and the substituted benzene ring.[1][2][3]

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Observation for 4-((dimethylamino)methyl)aniline dihydrochloride |

| 3200-2800 | N-H stretching | Broad and strong absorption due to the stretching vibrations of the -NH₃⁺ and -NH⁺ groups. This broadness is a result of hydrogen bonding. |

| 3000-2850 | C-H stretching (aliphatic) | Medium to weak bands from the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~3100-3000 | C-H stretching (aromatic) | Weak to medium bands characteristic of C-H bonds on the benzene ring. |

| ~1600 and ~1500 | C=C stretching (aromatic) | Two or more sharp bands of variable intensity, typical for substituted benzenes. |

| ~1600-1500 | N-H bending | Medium to strong absorption from the bending vibrations of the ammonium groups. |

| ~1450 | C-H bending (aliphatic) | Bending vibrations of the methylene and methyl groups. |

| 1335-1250 | C-N stretching (aromatic amine) | A strong band is expected in this region. |

| 850-800 | C-H out-of-plane bending | A strong band in this region is indicative of a 1,4-disubstituted (para) benzene ring. |

The protonation of the amine groups to form ammonium salts results in a significant shift of the N-H stretching vibrations to lower wavenumbers and the appearance of broad, strong absorptions. This is a key diagnostic feature for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For 4-((dimethylamino)methyl)aniline dihydrochloride, NMR is crucial for confirming the connectivity of atoms and understanding the electronic effects of the substituents and protonation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the hydrochloride salt is often insoluble in chloroform-d (CDCl₃). D₂O is a common choice for water-soluble salts.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: The chemical shifts are referenced to an internal standard, such as DSS in D₂O or TMS in other solvents.

The choice of solvent is critical. The use of D₂O will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Caption: A typical workflow for NMR analysis.

¹H NMR Spectrum: Interpretation and Rationale

The ¹H NMR spectrum of 4-((dimethylamino)methyl)aniline dihydrochloride in D₂O is expected to show signals for the aromatic, benzylic, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | Doublet | 2H | Aromatic protons (ortho to -CH₂NH⁺(CH₃)₂) | These protons are deshielded by the electron-withdrawing effect of the adjacent protonated amino group. |

| ~7.3-7.5 | Doublet | 2H | Aromatic protons (ortho to -NH₃⁺) | These protons are also deshielded due to the electron-withdrawing nature of the ammonium group. |

| ~4.0-4.3 | Singlet | 2H | Benzylic protons (-CH₂-) | The benzylic protons are adjacent to a protonated nitrogen, which causes a significant downfield shift. |

| ~2.8-3.0 | Singlet | 6H | Methyl protons (-N(CH₃)₂) | The methyl protons are on a nitrogen atom, and their chemical shift will be influenced by its protonation state. |

Key Insight: The protonation of the nitrogen atoms has a pronounced deshielding effect, causing the adjacent protons (aromatic and aliphatic) to resonate at a lower field (higher ppm) compared to the free base. The aromatic region will likely show an AA'BB' system due to the para-substitution pattern.

¹³C NMR Spectrum: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | Aromatic C (ipso, attached to -NH₃⁺) | The carbon attached to the electron-withdrawing ammonium group is deshielded. |

| ~130-135 | Aromatic C (ipso, attached to -CH₂-) | The carbon attached to the benzylic group. |

| ~128-130 | Aromatic C-H | Aromatic carbons bearing a hydrogen atom. |

| ~120-125 | Aromatic C-H | Aromatic carbons bearing a hydrogen atom. |

| ~60-65 | Benzylic Carbon (-CH₂-) | This carbon is deshielded due to its proximity to the protonated nitrogen. |

| ~45-50 | Methyl Carbons (-N(CH₃)₂) | The chemical shift of the methyl carbons is influenced by the protonation state of the nitrogen. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a salt like this compound, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base, [M+H]⁺, where M is 4-((dimethylamino)methyl)aniline. The hydrochloride is not typically observed directly.

-

Expected Molecular Ion: The molecular weight of the free base (C₉H₁₄N₂) is 150.22 g/mol . The protonated molecule, [C₉H₁₅N₂]⁺, would have an m/z of approximately 151.1.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and provide further structural information. For protonated benzylamines, a common fragmentation pathway is the cleavage of the benzylic C-N bond.[4][5]

Caption: A plausible fragmentation pathway for protonated 4-((dimethylamino)methyl)aniline.

A prominent fragment would be expected from the loss of the dimethylamine group, resulting in a benzyl cation. Another characteristic fragmentation is the formation of the dimethylaminomethyl cation.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. IR spectroscopy confirms the presence of the key functional groups, particularly the ammonium moieties characteristic of the hydrochloride salt. NMR spectroscopy offers a precise map of the proton and carbon environments, with the downfield shifts of signals adjacent to the nitrogen atoms providing clear evidence of protonation. Mass spectrometry confirms the molecular weight of the parent amine and reveals characteristic fragmentation patterns that are consistent with its structure.

This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this compound in various research and development settings. The integration of experimental protocols with detailed spectral interpretation provides a robust framework for the application of these powerful analytical techniques.

References

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]

-

Harrison, A. G. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 44(4), 530–541. [Link]

-

ResearchGate. FTIR spectra of the products of oxidation of 0.2 M aniline hydrochloride.... [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

precisionFDA. 4-(DIMETHYLAMINOMETHYL)ANILINE DIHYDROCHLORIDE. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

-

ResearchGate. Study the polymerization of aniline by AuCl4 - salt, using attenuated total reflection fourier-transform infrared (ATR- FTIR) spectroscopy. [Link]

-

National Institute of Standards and Technology. Aniline, 4,4'-(imidocarbonyl)bis-(n,n-dimethyl)-, hydrochloride. [Link]

-

ResearchGate. Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. [Link]

-

The Royal Society of Chemistry. Supporting Information GO-Cu7S4 catalyzed ortho-aminomethylation of phenol derivatives with N,N- dimethylbenzylamines : site sel. [Link]

-

Frontiers. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. [Link]

-

ResearchGate. FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH.. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Link]

-

Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

MassBank. Benzylamine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm .... [Link]

-

ResearchGate. Expanded 1 H NMR spectra showing the methylene protons of N-benzylamide... | Download Scientific Diagram. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

-

Wikipedia. Dimethylaniline. [Link]

-

National Institute of Standards and Technology. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. [Link]

-

PubChem. 4-Aminobenzyl alcohol. [Link]

-

The Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. N,N-Dimethylbenzylamine(103-83-3) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Infrared Spectrum of 4-((dimethylamino)methyl)aniline Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-((dimethylamino)methyl)aniline hydrochloride. As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its spectral characteristics is paramount for identification, quality control, and mechanistic studies. This document moves beyond a simple peak-listing to offer a foundational understanding of how the molecular structure of this bifunctional amine hydrochloride dictates its vibrational behavior.

Introduction: The Vibrational Signature of a Unique Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. This absorption pattern creates a unique spectral "fingerprint."

This compound, with its distinct functional groups—a primary aromatic amine, a tertiary aliphatic amine (as a hydrochloride salt), a methylene bridge, and a para-substituted benzene ring—presents a rich and informative IR spectrum. The protonation of the more basic tertiary amine group significantly influences the overall spectrum, creating characteristic features that are key to its identification.

Structural and Theoretical Spectroscopic Analysis

To interpret the IR spectrum of this compound, we must first dissect its molecular structure and predict the vibrational modes associated with each functional group.

Caption: Molecular structure of this compound.

The primary analytical regions in the IR spectrum can be categorized as follows:

-

High Wavenumber Region (4000-2500 cm⁻¹): This region is dominated by N-H and C-H stretching vibrations.

-

Mid Wavenumber Region (2500-1500 cm⁻¹): This area reveals information about aromatic ring stretching, N-H bending, and CH₂ bending vibrations.

-

Fingerprint Region (1500-600 cm⁻¹): This complex region contains a wealth of information from C-N stretching, C-H out-of-plane bending, and other skeletal vibrations that are unique to the molecule.

The Amino Groups: A Tale of Two Amines

A key feature of this molecule is the presence of two amine functionalities with different basicities. The tertiary aliphatic amine is significantly more basic than the primary aromatic amine and will be preferentially protonated by hydrochloric acid. This has profound implications for the IR spectrum.

-

Primary Aromatic Amine (-NH₂): This group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations. In aromatic primary amines, these typically appear as two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region.[1][2][3] An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[2]

-

Tertiary Amine Hydrochloride (-N⁺(CH₃)₂H Cl⁻): The protonation of the tertiary amine results in the formation of a quaternary ammonium salt. This introduces a new N-H bond, which gives rise to a very broad and strong absorption band in the 3000-2400 cm⁻¹ region.[4] This broadness is a result of extensive hydrogen bonding between the N⁺-H group and the chloride counter-ion, as well as potential interactions with the primary amine. This broad "ammonium band" often contains smaller, superimposed peaks from C-H stretching vibrations.[4]

The Hydrocarbon Framework

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce sharp, medium-to-weak absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1]

-

Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups give rise to symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.[5] These peaks will likely be superimposed on the broad ammonium band.

-

Aromatic C=C Stretching: The benzene ring has characteristic skeletal vibrations that result in a series of sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹. For para-substituted rings, a prominent band is often observed around 850-800 cm⁻¹, which is due to out-of-plane C-H bending.[1]

-

Aliphatic C-H Bending: The methylene group exhibits a scissoring (bending) vibration around 1485-1445 cm⁻¹.[6] The methyl groups will show asymmetric and symmetric bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[5]

C-N Stretching Vibrations

-

Aromatic C-N Stretching: The stretching of the C-N bond of the primary aromatic amine typically occurs in the 1335-1250 cm⁻¹ range and is usually a strong absorption.[2]

-

Aliphatic C-N Stretching: The C-N bonds of the dimethylamino group will have stretching vibrations in the 1250-1020 cm⁻¹ region.[2]

Predicted Infrared Spectrum Data

The following table summarizes the predicted key absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3500 - 3300 | Medium, Sharp (two bands) | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak, Sharp | Aromatic C-H Stretch | Aromatic Ring |

| 3000 - 2400 | Strong, Very Broad | N⁺-H Stretch (Ammonium band) | Tertiary Amine Salt (-N⁺(CH₃)₂H) |

| 2980 - 2850 | Medium (superimposed) | Aliphatic C-H Stretch | Methylene (-CH₂-) & Methyl (-CH₃) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) |

| 1620 - 1450 | Medium to Strong, Sharp | C=C Ring Stretch | Aromatic Ring |

| 1485 - 1445 | Medium | CH₂ Bend (Scissoring) | Methylene (-CH₂-) |

| ~1375 | Medium | CH₃ Symmetric Bend | Methyl (-CH₃) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂ |

| 1250 - 1020 | Medium | Aliphatic C-N Stretch | -CH₂-N(CH₃)₂ |

| 850 - 800 | Strong | Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality IR spectrum of solid this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.

Protocol:

-

Drying: Thoroughly dry the this compound sample and high-purity KBr powder in an oven at ~110°C for several hours to remove any residual water, which has strong IR absorptions.

-

Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The mixture should be ground to a fine, homogenous powder to minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for the KBr pellet method.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.[7]

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Analysis: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of a Representative Spectrum

While an experimental spectrum for this specific compound is not publicly available in the searched literature, a predicted interpretation based on the principles outlined above would be as follows:

The most striking feature would be a very broad, strong absorption spanning from approximately 3000 cm⁻¹ down to 2400 cm⁻¹, characteristic of the N⁺-H stretch in the tertiary amine salt. Superimposed on this broad feature, one would expect to see sharper peaks around 2980-2850 cm⁻¹ from the aliphatic C-H stretches.

To the left of this broad band, in the 3500-3300 cm⁻¹ region, two distinct, sharper peaks of medium intensity should be visible, corresponding to the asymmetric and symmetric N-H stretching of the primary aromatic amine group. Just above 3000 cm⁻¹, weak, sharp bands from the aromatic C-H stretches would be present.

In the double bond region, a medium intensity band around 1620-1600 cm⁻¹ would be assigned to the N-H bending of the primary amine. This may be accompanied by several sharp peaks between 1620 cm⁻¹ and 1450 cm⁻¹ due to the aromatic C=C skeletal vibrations.

The fingerprint region would be complex. A strong band between 1335-1250 cm⁻¹ would be indicative of the aromatic C-N stretch. Weaker to medium bands for the aliphatic C-N stretch would be found between 1250-1020 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups would appear in the 1485-1375 cm⁻¹ range. Finally, a strong out-of-plane C-H bending vibration between 850-800 cm⁻¹ would confirm the 1,4-disubstitution pattern of the aromatic ring.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. The key to its interpretation lies in recognizing the distinct spectral features arising from the protonated tertiary amine—the broad "ammonium band"—and the unprotonated primary aromatic amine. By carefully analyzing the characteristic stretching and bending vibrations of each functional group, researchers can confidently identify this compound and assess its purity. The experimental protocols provided offer robust methods for obtaining high-quality data for such analyses.

References

-

Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link] (Note: Direct link to the PDF was not provided in the search results, but the source is identifiable).

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link]

-

The features of IR spectrum. (n.d.). Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Aniline, 4,4'-(imidocarbonyl)bis-(n,n-dimethyl)-, hydrochloride. Available at: [Link]

- Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

ResearchGate. (2016). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Available at: [Link]

-

YouTube. (2021). Dimethylaniline : Synthesis. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Infrared and Raman spectra of 2,4-dimethylaniline. Available at: [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 4-nitroso-N, N-dimethylaniline. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-((dimethylamino)methyl)aniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-((dimethylamino)methyl)aniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for its effective use in drug development, from optimizing reaction conditions to formulating the final active pharmaceutical ingredient (API). This document outlines the theoretical underpinnings of amine hydrochloride solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for researchers. By offering a blend of theoretical principles and actionable methodologies, this guide serves as an essential resource for scientists and professionals in the pharmaceutical industry.

Introduction: Physicochemical Profile of this compound

4-((Dimethylamino)methyl)aniline, also known as 4-amino-N,N-dimethylbenzylamine, is a substituted aniline derivative.[1] Its hydrochloride salt is of particular interest in pharmaceutical development due to the enhanced water solubility and stability often conferred by salt formation.[2] The formation of a hydrochloride salt from the tertiary amine functionality significantly influences the compound's physicochemical properties.[2]

The structure of 4-((dimethylamino)methyl)aniline comprises a benzene ring substituted with an amino group and a (dimethylamino)methyl group at the para position. The presence of two basic nitrogen atoms, one primary aromatic amine and one tertiary aliphatic amine, allows for the formation of hydrochloride salts. The tertiary amine is the more basic of the two and is the likely site of protonation.

Table 1: Physicochemical Properties of 4-((dimethylamino)methyl)aniline and its Hydrochloride Salt

| Property | 4-((dimethylamino)methyl)aniline (Free Base) | This compound | Source |

| Molecular Formula | C9H14N2 | C9H15ClN2 | [3] |

| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [3] |

| Appearance | Likely a liquid or low-melting solid | Typically a crystalline solid | General Knowledge |

| pKa (predicted) | ~9-10 (tertiary amine), ~4-5 (aromatic amine) | < 2 | [4][5] |

| General Solubility | Slightly soluble in water, soluble in organic solvents | Expected to be more soluble in water and polar solvents | [2][6] |

Theoretical Framework for the Solubility of Amine Hydrochlorides

The solubility of an amine hydrochloride is governed by the equilibrium between its ionized (salt) form and its non-ionized (free base) form in solution. This equilibrium is highly dependent on the pH of the solvent.[7][8]

The dissolution of this compound in an aqueous medium can be represented by the following equilibrium:

C9H14N2·HCl(s) ⇌ [C9H14N2H]+(aq) + Cl-(aq)

The protonated amine can then exist in equilibrium with its free base form:

[C9H14N2H]+(aq) ⇌ C9H14N2(aq) + H+(aq)

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized and non-ionized forms. For a typical aliphatic amine, the pKa of the conjugate acid is in the range of 9.5-11.0.[4][9] This means that at a pH below the pKa, the protonated, more water-soluble form will predominate.[5] Conversely, at a pH above the pKa, the unprotonated, less water-soluble free base will be the major species. Aromatic amines are significantly weaker bases.[5]

Experimental Protocols for Solubility Determination

A thorough understanding of the solubility of this compound requires a systematic approach, evaluating its behavior in various solvents and under different conditions.

Materials and Equipment

-

This compound (of known purity)

-

Deionized water

-

Organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, dichloromethane)

-

Buffer solutions (pH 2, 4, 6, 7.4, 8, 10)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Equilibrium Solubility in Water and Organic Solvents

This protocol determines the intrinsic solubility of the compound in various solvents.

-

Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (deionized water, ethanol, etc.) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound. The solubility is expressed in mg/mL or mol/L.

Protocol 2: pH-Dependent Solubility Profile

This protocol is crucial for understanding how the compound will behave in the variable pH environments of the gastrointestinal tract.

-

Preparation of Buffers: Prepare a series of buffer solutions covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Solubility Determination: Follow the steps outlined in Protocol 1, but use the prepared buffer solutions as the solvents.

-

pH Measurement: After equilibration, measure the final pH of each saturated solution to account for any shifts.

-

Data Analysis: Plot the measured solubility as a function of the final pH.

Protocol 3: Temperature-Dependent Solubility

This protocol provides insight into the thermodynamics of dissolution.

-

Temperature Variation: Repeat Protocol 1 using a single solvent (e.g., deionized water) at a range of different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Data Analysis: Plot the solubility as a function of temperature. This data can be used to determine thermodynamic parameters such as the enthalpy of solution.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) |

| Deionized Water | > 100 |

| Ethanol | 20-50 |

| Methanol | 50-100 |

| Isopropanol | 5-10 |

| Acetonitrile | < 1 |

| Dichloromethane | < 0.1 |

Table 3: Hypothetical pH-Dependent Solubility Profile in Aqueous Buffers at 37°C

| Buffer pH | Final pH | Solubility (mg/mL) |

| 2.0 | 2.1 | > 200 |

| 4.0 | 4.2 | > 200 |

| 6.0 | 6.1 | 150 |

| 7.4 | 7.4 | 80 |

| 8.0 | 8.0 | 30 |

| 10.0 | 9.8 | 5 |

The data in Table 3 would be expected to show a significant decrease in solubility as the pH increases above the pKa of the tertiary amine, leading to the precipitation of the free base.

pH-Solubility Relationship Diagram

Caption: pH-Dependent Equilibrium of the Amine.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is paramount for its successful application in drug development.

-

Process Chemistry: Solubility data in various organic solvents is critical for optimizing reaction conditions, purification strategies (e.g., crystallization), and for identifying suitable solvents for subsequent reaction steps.

-

Formulation Development: The aqueous solubility profile, particularly its pH-dependence, directly informs the formulation strategy. For oral dosage forms, high solubility at low pH is desirable for dissolution in the stomach. However, a decrease in solubility at the higher pH of the small intestine could impact absorption. This information is crucial for selecting appropriate excipients and for considering enabling technologies such as amorphous solid dispersions or lipid-based formulations if solubility is a limiting factor. The hydrochloride salt form is often chosen to enhance bioavailability of amine-containing drugs.[2]

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and standards for various analytical techniques, including HPLC, LC-MS, and NMR.[10] It also helps in selecting appropriate mobile phases and dissolution media for quality control testing.

-

Preclinical and Clinical Studies: Understanding the solubility limitations is key to designing relevant in vitro and in vivo experiments. Poor aqueous solubility can lead to erratic absorption and low bioavailability, confounding the interpretation of pharmacology and toxicology studies.[11]

Conclusion

The solubility of this compound is a critical parameter that influences its utility throughout the drug development pipeline. This technical guide has provided a framework for understanding and experimentally determining the solubility of this important pharmaceutical intermediate. By applying the theoretical principles and detailed protocols outlined herein, researchers and scientists can generate the robust data necessary to make informed decisions, mitigate risks, and accelerate the development of new medicines.

References

-

Wikipedia. N,N-Dimethylaniline. [Link]

- Google Patents. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

-

Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) -N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental science & technology, 35(14), 2998–3004. [Link]

- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

PubMed. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]

-

O-Chem. Amine Unknowns. [Link]

-

University of Wisconsin-Madison. Chapter 22 Notes - Amines. [Link]

Sources

- 1. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 4-[(DiMethylaMino)Methyl]aniline hydrochloride | 1216997-49-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chapter 22 notes [web.pdx.edu]

- 6. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

4-((dimethylamino)methyl)aniline hydrochloride safety and handling

An In-Depth Technical Guide on the Safety and Handling of 4-((dimethylamino)methyl)aniline hydrochloride

Introduction

This compound is a substituted aniline derivative that serves as a valuable intermediate and building block in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. As with all aniline derivatives, this compound warrants a thorough understanding of its potential hazards and requires meticulous handling to ensure the safety of laboratory personnel and the environment. The presence of the aniline moiety suggests a toxicological profile that includes risks of acute toxicity, potential carcinogenicity, and the induction of methemoglobinemia.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this compound. Due to the limited availability of specific toxicological data for this exact salt, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, such as N,N-dimethylaniline and other substituted anilines. This approach, rooted in established chemical safety principles, allows for a robust and cautious assessment of the risks. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Identification and Toxicological Profile

The primary toxicological concern with aniline derivatives stems from their ability to be absorbed systemically, where they can cause significant health effects. The hydrochloride salt form primarily influences physical properties like solubility but does not fundamentally alter the intrinsic toxicity of the parent aniline structure.

GHS Classification and Key Hazards

Based on data from analogous compounds, this compound should be handled as a substance with the following classifications:

| Hazard Class | GHS Hazard Statement (H-Code) |

| Acute Toxicity, Oral | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[1][2] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[1][2] |

| Carcinogenicity | H351: Suspected of causing cancer[2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (liver, spleen, bone marrow) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects[2][4] |

Core Toxicological Concerns

-

Methemoglobinemia: The hallmark of aniline toxicity is the oxidation of the iron atom in hemoglobin from its ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin.[5] This altered form of hemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, dizziness, confusion, and, in severe cases, respiratory distress, collapse, and death.[5][6][7] The onset of symptoms can be delayed for several hours post-exposure, which necessitates immediate medical attention even if symptoms are not immediately present.[5]

-

Carcinogenicity: N,N-dimethylaniline and other related compounds are classified as suspected human carcinogens (Category 2).[2][3] This necessitates minimizing exposure to the lowest achievable levels through stringent engineering controls and personal protective equipment.

-

Organ Toxicity: Prolonged or repeated exposure may lead to damage to vital organs, including the liver, spleen, and bone marrow. Anemia can also result from damage to red blood cells.[7]

Exposure Controls and Personal Protection

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

Engineering controls are the most critical line of defense as they isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and is required to prevent inhalation of the compound, which is toxic.[1][4][8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and accidental contact with the eyes. Standard safety glasses are insufficient.[1] |

| Hand | Nitrile or neoprene gloves (double-gloving recommended). | The compound is toxic upon skin contact.[6] Gloves must be inspected before use and changed immediately if contaminated. Use proper removal technique to avoid self-contamination.[1] |

| Body | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills on clothing and skin.[6] |

| Respiratory | Not required if work is performed in a fume hood. | For situations where a fume hood is not available (e.g., large-scale work, emergency response), a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8] |

Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for preventing exposure and ensuring experimental integrity.

Protocol 3.1: Weighing and Transferring the Solid Compound

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Staging: Place a weigh boat, spatula, and a sealable container for the weighed compound inside the fume hood.

-

Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.

-

Transfer: Transfer the weighed solid to the reaction vessel or desired container within the fume hood.

-

Cleanup: Tightly seal the stock bottle. Dispose of the weigh boat and any contaminated materials (e.g., disposable gloves) in a designated hazardous waste container located inside the fume hood.

-

Final Steps: Wash hands thoroughly with soap and water after exiting the lab, even though gloves were worn.[1][2]

Protocol 3.2: Preparing a Solution

-

Setup: Perform all steps inside a chemical fume hood.

-

Weighing: Follow Protocol 3.1 to weigh the required amount of the solid.

-

Dissolution: Place the weighed solid into the desired flask. Slowly add the solvent, ensuring the vessel is pointed away from you. If necessary, use a magnetic stirrer to facilitate dissolution.

-

Storage: Once dissolved, immediately cap the container. Label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Incompatibilities

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][8] It should be stored in a locked cabinet or an area with restricted access to authorized personnel only.[8]

-

Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and halogens to prevent violent reactions.[4][7][8]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Sources

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: 4-((dimethylamino)methyl)aniline Hydrochloride as a Versatile Mannich Reagent

Introduction: The Strategic Role of the Mannich Reaction in Synthesis

The Mannich reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful three-component condensation reaction involves the aminoalkylation of a compound containing an acidic proton with formaldehyde (or another suitable aldehyde) and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[3]

Among the diverse selection of amine reagents, 4-((dimethylamino)methyl)aniline hydrochloride offers a unique combination of reactivity and functionality. Its structure incorporates a pre-activated aminomethyl group, streamlining the generation of the critical iminium ion intermediate, while the aniline core provides a versatile aromatic scaffold for further chemical elaboration. The hydrochloride salt form enhances the reagent's stability and solubility in common protic solvents, often providing the necessary acidic catalysis to drive the reaction forward.[4][5] These attributes make it an invaluable tool for researchers in medicinal chemistry and drug development seeking to synthesize complex, biologically active molecules.[4][6]

The Underlying Chemistry: Reaction Mechanism

The efficacy of this compound as a Mannich reagent is rooted in a well-established, two-stage reaction mechanism.[7] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Stage 1: Formation of the Electrophilic Iminium Ion The reaction is initiated by the formation of a highly electrophilic iminium ion (also known as a Schiff base) from the amine and formaldehyde.[7][8] The acidic conditions, often provided by the hydrochloride salt of the amine itself, facilitate the dehydration step required to generate this reactive species.[3][5]

Stage 2: Nucleophilic Attack by the Enol Simultaneously, the active hydrogen compound (typically a ketone or aldehyde) tautomerizes to its more nucleophilic enol form.[7][8] This enol then executes a nucleophilic attack on the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final β-amino carbonyl product, the Mannich base.[3][7]

Caption: Figure 1: Generalized Mannich Reaction Mechanism.

General Protocol: Synthesis of a Model Mannich Base

This protocol details a representative synthesis using this compound with acetophenone as the active hydrogen compound. Researchers should consider this a template and optimize stoichiometry, reaction time, and purification methods based on the specific substrate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Molar Eq. | Purpose |

| Acetophenone | 120.15 | 1.0 | Active Hydrogen Substrate |

| Paraformaldehyde | (30.03)n | 1.1 | Formaldehyde Source |